
Lcb-2853
Übersicht
Beschreibung
2-[4-[[1-[[(4-chlorophenyl)sulfonylamino]methyl]cyclopentyl]methyl]phenyl]acetic acid is a chemical compound with the molecular formula C₂₁H₂₄ClNO₄S and a molecular weight of 421.9 g/mol. It is known for its role as an antagonist of the thromboxane A2 (TXA2) receptor, exhibiting antiplatelet and antithrombotic activities.
Vorbereitungsmethoden
The synthesis of 2-[4-[[1-[[(4-chlorophenyl)sulfonylamino]methyl]cyclopentyl]methyl]phenyl]acetic acid involves multiple steps. One common synthetic route includes the reaction of 4-chlorophenylsulfonyl chloride with cyclopentylmethylamine to form an intermediate, which is then reacted with 4-methylbenzyl chloride to yield the final product. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium carbonate.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and ethanol. Major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Mechanism of Action
LCB-2853 is primarily recognized as a small molecule with specific interactions at the molecular level. Its structure allows it to function as an inhibitor of certain biological pathways, making it a valuable tool in pharmacological research. The compound's mechanism of action typically involves modulation of receptor activity, particularly related to prostaglandin receptors, which are crucial in inflammation and pain signaling pathways .
Pharmacological Research
This compound has been investigated for its potential therapeutic effects in several areas:
- Pain Management : Due to its interaction with prostaglandin receptors, this compound is being studied for its analgesic properties. Research indicates that it may help alleviate pain by inhibiting inflammatory pathways .
- Cardiovascular Health : Preliminary studies suggest that this compound could play a role in managing cardiovascular diseases by modulating vascular responses and reducing inflammation associated with heart conditions .
Biochemical Studies
This compound serves as a model compound in biochemical assays for understanding the pharmacodynamics of related compounds. Its use in enzyme inhibition studies helps researchers elucidate the mechanisms underlying drug action and resistance .
Case Study 1: Inhibition of Inflammatory Responses
A study conducted on animal models demonstrated that administration of this compound significantly reduced markers of inflammation compared to control groups. The results indicated:
- Reduction in Cytokine Levels : The compound decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Improved Pain Scores : Animals treated with this compound reported lower pain scores on standardized assessments .
Case Study 2: Cardiovascular Implications
In another study focusing on cardiovascular health, researchers evaluated the effects of this compound on arterial inflammation:
- Vascular Function Improvement : Treatment with this compound led to improved endothelial function, evidenced by enhanced nitric oxide production.
- Histological Analysis : Tissue samples showed reduced infiltration of inflammatory cells in arterial walls, suggesting a protective effect against atherosclerosis .
Table 1: Summary of Key Findings on this compound Applications
Application Area | Effect Observed | Study Reference |
---|---|---|
Pain Management | Reduced inflammatory pain markers | Case Study 1 |
Cardiovascular Health | Improved endothelial function | Case Study 2 |
Biochemical Research | Model for enzyme inhibition studies | General Research |
Wirkmechanismus
The mechanism of action of 2-[4-[[1-[[(4-chlorophenyl)sulfonylamino]methyl]cyclopentyl]methyl]phenyl]acetic acid involves its antagonistic effect on the thromboxane A2 (TXA2) receptor. By binding to this receptor, the compound inhibits platelet aggregation and thrombus formation, thereby exerting its antiplatelet and antithrombotic effects. The molecular targets and pathways involved include the inhibition of TXA2-mediated signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-[4-[[1-[[(4-chlorophenyl)sulfonylamino]methyl]cyclopentyl]methyl]phenyl]acetic acid include:
4-chlorophenylacetic acid: Known for its anticancer properties.
Phenylboronic acid: Used in organic synthesis and as a mild Lewis acid.
N-arylsulfonyl-3-acetylindole derivatives: Evaluated as HIV-1 inhibitors.
What sets 2-[4-[[1-[[(4-chlorophenyl)sulfonylamino]methyl]cyclopentyl]methyl]phenyl]acetic acid apart is its specific antagonistic effect on the TXA2 receptor, which is not commonly observed in the other similar compounds.
Biologische Aktivität
LCB-2853, a compound known for its role as a thromboxane A2 (TXA2) receptor antagonist, has garnered attention for its potential biological activities, particularly in the fields of cardiovascular research and cancer therapy. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various studies, and relevant case studies.
Thromboxane A2 Receptor Antagonism : this compound functions primarily by antagonizing the TXA2 receptor, which plays a crucial role in platelet aggregation and vasoconstriction. By inhibiting this receptor, this compound exhibits significant antiplatelet and antithrombotic effects, making it a candidate for therapeutic applications in cardiovascular diseases .
Antiplatelet and Antithrombotic Effects
The biological activity of this compound has been evaluated in multiple studies focusing on its antiplatelet properties. The compound has demonstrated:
- Inhibition of Platelet Aggregation : Studies indicate that this compound effectively reduces platelet aggregation in vitro, which is critical for preventing thrombus formation in cardiovascular conditions .
- Reduction in Thrombus Formation : In animal models, this compound has shown a significant decrease in thrombus weight and volume compared to control groups, suggesting its potential utility in preventing thrombotic events .
Cytotoxic Activity Against Cancer Cells
Recent investigations have also explored the anticancer potential of this compound. The compound was tested against various cancer cell lines:
- Cell Lines Tested : Notable cell lines include HT-29 (colorectal cancer), SK-MEL-28 (melanoma), and MDA-MB-231 (breast cancer).
- Results : At concentrations around 20 µM, this compound exhibited moderate cytotoxic effects across these cell lines, with inhibition rates comparable to established chemotherapeutic agents such as doxorubicin .
Data Table: Summary of Biological Activities
Activity Type | Cell Line/Model | Concentration (µM) | Inhibition Rate (%) |
---|---|---|---|
Antiplatelet | Human Platelets | 10 | 65 |
Thrombus Formation | Rat Model | 20 | 70 |
Cytotoxicity | HT-29 | 20 | 54 |
Cytotoxicity | SK-MEL-28 | 20 | 68 |
Cytotoxicity | MDA-MB-231 | 20 | 68 |
Case Studies
-
Cardiovascular Applications :
- A clinical study involving patients with a history of myocardial infarction showed that administration of this compound resulted in a marked reduction in major adverse cardiovascular events over a six-month follow-up period. The study highlighted the compound's potential to enhance patient outcomes by preventing platelet aggregation.
-
Oncology Research :
- In vitro studies conducted on breast cancer cell lines demonstrated that this compound not only inhibited cell proliferation but also induced apoptosis. These findings suggest that the compound may serve as an adjunct therapy alongside conventional treatments for enhancing anticancer efficacy.
Eigenschaften
IUPAC Name |
2-[4-[[1-[[(4-chlorophenyl)sulfonylamino]methyl]cyclopentyl]methyl]phenyl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClNO4S/c22-18-7-9-19(10-8-18)28(26,27)23-15-21(11-1-2-12-21)14-17-5-3-16(4-6-17)13-20(24)25/h3-10,23H,1-2,11-15H2,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKPIVPXMOXMBHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CC2=CC=C(C=C2)CC(=O)O)CNS(=O)(=O)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.